Cas no 579-74-8 (2-Methoxyacetophenone)
2-Methoxyacetophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Methoxyphenyl)ethanone
- o-Acetanisole
- o-Acetylanisole
- 2-Methoxyacetophenone
- 2'-Methoxyacetophenone
- 2-Acetoanisole
- 2-Acetylanisole
- Acetophenone,2'-methoxy- (8CI)
- Acetophenone, o-methoxy- (4CI)
- 2-Methoxyphenyl methyl ketone
- Methyl2-methoxyphenyl ketone
- Methyl o-methoxyphenyl ketone
- NSC 23387
- NSC 26912
- o-Methoxyacetophenone
- 2-Acetanisole
- Ethanone, 1-(2-methoxyphenyl)-
- 1-(2-Methoxyphenyl)ethan-1-one
- 2-Methyoxyacetophenone oxime
- ortho-Methoxyacetophenone
- Acetophenone, 2'-methoxy-
- 1-(2-methoxyphenyl)-ethanone
- 0WYN389I4N
- DWPLEOPKBWNPQV-UHFFFAOYSA-N
- Acetophenone, 2'-methoxy- (8CI)
- 1-acetyl-2-methoxybenzene
- ortho-acetanisole
- NSC26912
- EINE
- 2'-Methoxyacetophenone ,98%
- 2′-Methoxyacetophenone
-
- MDL: MFCD00008725
- Inchi: 1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3
- InChI Key: DWPLEOPKBWNPQV-UHFFFAOYSA-N
- SMILES: COC1C(C(=O)C)=CC=CC=1
- BRN: 1100602
Computed Properties
- Exact Mass: 150.06800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.8
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.09 g/mL at 25 °C(lit.)
- Boiling Point: 131 °C/18 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:228.2°F
Degrees Celsius:109°C - Refractive Index: n20/D 1.5393(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 26.30000
- LogP: 1.89780
- Solubility: Insoluble in water
- Sensitiveness: Light Sensitive
- FEMA: 2132
2-Methoxyacetophenone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- TSCA:Yes
- Risk Phrases:R22; R36/38
2-Methoxyacetophenone Customs Data
- HS CODE:29145000
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Methoxyacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 046207-10g |
2-Methoxyacetophenone |
579-74-8 | 97% | 10g |
£16.00 | 2022-02-28 | |
| Fluorochem | 046207-25g |
2-Methoxyacetophenone |
579-74-8 | 97% | 25g |
£36.00 | 2022-02-28 | |
| Fluorochem | 046207-100g |
2-Methoxyacetophenone |
579-74-8 | 97% | 100g |
£112.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139029-100g |
2-Methoxyacetophenone |
579-74-8 | ≥98% | 100g |
¥898.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139029-1g |
2-Methoxyacetophenone |
579-74-8 | ≥98% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139029-250g |
2-Methoxyacetophenone |
579-74-8 | ≥98% | 250g |
¥1647.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139029-25g |
2-Methoxyacetophenone |
579-74-8 | ≥98% | 25g |
¥250.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M139029-5g |
2-Methoxyacetophenone |
579-74-8 | ≥98% | 5g |
¥61.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031085-100g |
2-Methoxyacetophenone |
579-74-8 | 98% | 100g |
¥546 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031085-25g |
2-Methoxyacetophenone |
579-74-8 | 98% | 25g |
¥160 | 2024-05-22 |
2-Methoxyacetophenone Suppliers
2-Methoxyacetophenone Related Literature
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1. 240. Contributions to the chemistry of synthetic antimalarials. Part VIII. Aromatic carbinolaminesD. W. Mathieson,G. Newbery J. Chem. Soc. 1949 1133
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Olga Bartlewicz,Magdalena Jankowska-Wajda,Hieronim Maciejewski RSC Adv. 2019 9 711
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Lorena Tamarit,Meryem El Ouardi,Inmaculada Andreu,Ignacio Vayá,Miguel A. Miranda Chem. Sci. 2021 12 12027
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Ben S. Pilgrim,Alice E. Gatland,Carlos H. A. Esteves,Charlie T. McTernan,Geraint R. Jones,Matthew R. Tatton,Panayiotis A. Procopiou,Timothy J. Donohoe Org. Biomol. Chem. 2016 14 1065
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Ofelia R. Alzueta,Jean Cadet,M. Consuelo Cuquerella,Miguel A. Miranda Org. Biomol. Chem. 2020 18 2227
Additional information on 2-Methoxyacetophenone
Comprehensive Guide to 2-Methoxyacetophenone (CAS No. 579-74-8): Properties, Applications, and Industry Insights
2-Methoxyacetophenone (CAS No. 579-74-8), also known as o-Methoxyacetophenone or methyl 2-methoxyphenyl ketone, is a versatile organic compound widely used in fragrance, pharmaceutical, and specialty chemical industries. This aromatic ketone features a methoxy group adjacent to an acetyl moiety, contributing to its unique olfactory and chemical properties. With growing interest in sustainable ingredients and green chemistry, 2-Methoxyacetophenone has gained attention for its role in eco-friendly formulations and as a precursor in advanced organic synthesis.
The molecular structure of 2-Methoxyacetophenone (C9H10O2) combines a benzene ring with both methoxy (–OCH3) and acetyl (–COCH3) functional groups. This configuration imparts a characteristic sweet, floral odor reminiscent of hawthorn or almond, making it valuable in flavor and fragrance applications. Recent studies highlight its potential as a green solvent alternative in extraction processes, aligning with the global shift toward bio-based chemicals. Researchers are also exploring its photochemical properties for applications in UV-curable coatings and advanced material science.
In the pharmaceutical sector, 2-Methoxyacetophenone serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs). Its structural motif appears in compounds with reported biological activities, driving interest in drug discovery programs. The compound's compatibility with microwave-assisted synthesis techniques has been investigated to improve reaction efficiency—a topic frequently searched in academic and industrial chemistry forums. Analytical methods like GC-MS and HPLC are commonly employed for quality control, addressing another common query among quality assurance professionals.
The fragrance industry values 2-Methoxyacetophenone for its stability in cosmetic formulations and ability to modify scent profiles. Perfumers often use it to create floral accords or enhance oriental fragrance bases. With increasing consumer demand for clean-label fragrances, this compound's natural occurrence in some botanicals makes it relevant for natural-inspired perfumery. Recent patent literature describes its incorporation in long-lasting fragrance microcapsules for textile applications—an innovation addressing the market need for durable scent technologies.
From a regulatory perspective, 2-Methoxyacetophenone (CAS 579-74-8) complies with major chemical inventories including TSCA, EINECS, and DSL. Safety data sheets emphasize standard organic chemical handling procedures, with particular attention to proper ventilation and personal protective equipment—topics frequently searched by laboratory personnel. The compound's environmental fate has been studied through biodegradation testing, showing moderate persistence under aerobic conditions, which informs proper waste management protocols in industrial settings.
Emerging applications include its use as a photoinitiator in polymer chemistry and as a building block for liquid crystal materials. The compound's electron-donating methoxy group makes it interesting for organic electronic materials research. These cutting-edge applications have spurred discussions in materials science forums and academic conferences. Analytical challenges such as isomeric separation from similar compounds remain an active research area, with recent publications exploring advanced chromatographic techniques for improved resolution.
Market trends indicate steady growth for 2-Methoxyacetophenone, particularly in Asia-Pacific regions where fragrance and pharmaceutical industries are expanding. Suppliers increasingly highlight high-purity grades (≥98%) to meet stringent industry requirements. The compound's role in value-added chemical synthesis continues to attract research investment, with particular focus on catalytic oxidation methods for more sustainable production. These developments respond to frequent industry queries about process optimization and cost-effective manufacturing approaches.
Storage recommendations for 2-Methoxyacetophenone emphasize cool, dry conditions in amber glass or properly lined containers to maintain stability—a practical consideration often searched by inventory managers. Technical literature describes its compatibility with common organic solvents, facilitating formulation across applications. Recent innovations in continuous flow chemistry have demonstrated improved safety profiles for reactions involving this ketone, addressing industry priorities for process intensification and safety enhancement.
For researchers exploring structure-activity relationships, the ortho-methoxy substitution pattern in 2-Methoxyacetophenone offers interesting steric and electronic effects compared to its meta and para isomers. This molecular feature frequently appears in medicinal chemistry discussions regarding bioisosteric replacement strategies. Computational chemistry studies have modeled its conformational preferences and intermolecular interactions, providing theoretical insights that complement experimental data—an interdisciplinary approach gaining popularity in chemical research.
Quality specifications for industrial-grade 2-Methoxyacetophenone typically include parameters like refractive index (n20D 1.530-1.535) and boiling point (245-247°C), which serve as important quality indicators for buyers. Advanced characterization techniques such as FT-IR spectroscopy and NMR analysis provide definitive identification, addressing common questions about material authentication. The compound's physical-chemical properties database has been expanded in recent years through collaborative research initiatives, benefiting process engineers and formulation scientists.
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